molecular formula C23H22BrN3 B5202178 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline

4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline

Cat. No. B5202178
M. Wt: 420.3 g/mol
InChI Key: KHNLKZWQJSSTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline is a chemical compound that has received significant attention from the scientific community in recent years. This compound, also known as BPN14770, has been found to have potential therapeutic applications in the treatment of various neurological disorders. In

Mechanism of Action

4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline is a selective phosphodiesterase 4D (PDE4D) allosteric inhibitor. PDE4D is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a critical role in synaptic plasticity and memory formation. By inhibiting PDE4D, 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline increases cAMP levels, which in turn enhances synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline can improve cognitive function, reduce anxiety-like behavior, and enhance synaptic plasticity in animal models. 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline in lab experiments is its high selectivity for PDE4D, which reduces the risk of off-target effects. However, 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline has a relatively short half-life, which can make it challenging to maintain consistent levels in animal models. Additionally, 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline has poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline. One area of interest is the development of more potent and selective PDE4D inhibitors based on the structure of 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline. Another area of interest is the investigation of the long-term effects of 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline on cognitive function and behavior in animal models. Finally, there is potential for clinical trials to test the efficacy of 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline in the treatment of neurological disorders in humans.
Conclusion:
In conclusion, 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline is a chemical compound that has shown potential therapeutic applications in the treatment of various neurological disorders. Its selective inhibition of PDE4D has been found to enhance cognitive function, reduce anxiety-like behavior, and enhance synaptic plasticity in animal models. While there are some limitations to its use in lab experiments, there are several potential future directions for research on 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline that could lead to the development of new treatments for neurological disorders.

Synthesis Methods

The synthesis of 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline involves the reaction of 4-bromoaniline and piperidine with 2-(2-furyl)acetic acid. This reaction yields the intermediate compound 4-(4-bromophenyl)-2-(2-furyl)quinazoline, which is then reduced using hydrogen gas and a palladium catalyst to produce 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline.

Scientific Research Applications

4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline has shown potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. Studies have shown that 4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline can improve cognitive function, reduce anxiety-like behavior, and enhance synaptic plasticity in animal models.

properties

IUPAC Name

4-(4-bromophenyl)-2-piperidin-1-yl-5,6-dihydrobenzo[h]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3/c24-18-11-8-17(9-12-18)21-20-13-10-16-6-2-3-7-19(16)22(20)26-23(25-21)27-14-4-1-5-15-27/h2-3,6-9,11-12H,1,4-5,10,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNLKZWQJSSTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=C3CCC4=CC=CC=C4C3=N2)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-2-piperidin-1-yl-5,6-dihydrobenzo[h]quinazoline

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